Testosterone enantate benzilic acid hydrazone
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Overview
Description
Testosterone enantate benzilic acid hydrazone is a synthetic, injected androgen and anabolic steroid. It is an androgen ester, specifically the C17β enantate (heptanoate) ester and C3 benzilic acid hydrazone of testosterone. This compound is known for its long-lasting effects when administered via intramuscular injection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of testosterone enantate benzilic acid hydrazone involves the esterification of testosterone with enanthic acid (heptanoic acid) and the subsequent reaction with benzilic acid hydrazone. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification and hydrazone formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in oil-based formulations for intramuscular injection .
Chemical Reactions Analysis
Types of Reactions
Testosterone enantate benzilic acid hydrazone undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and enanthic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Testosterone and enanthic acid.
Oxidation: Oxidized derivatives of testosterone.
Reduction: Hydrazine derivatives.
Scientific Research Applications
Testosterone enantate benzilic acid hydrazone has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and the effects of esterification and hydrazone formation on steroid activity.
Biology: Investigated for its effects on androgen receptors and its role in modulating gene expression.
Medicine: Explored for its potential in androgen replacement therapy and its effects on muscle mass and strength.
Industry: Utilized in the development of long-acting steroid formulations for therapeutic use.
Mechanism of Action
Testosterone enantate benzilic acid hydrazone acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound’s long-lasting action is due to the slow release of testosterone from the esterified form .
Comparison with Similar Compounds
Similar Compounds
Testosterone enantate: Another esterified form of testosterone but without the benzilic acid hydrazone moiety.
Testosterone cypionate: Similar esterified testosterone with a different ester group (cyclopentylpropionate).
Testosterone propionate: A shorter-acting esterified form of testosterone.
Uniqueness
Testosterone enantate benzilic acid hydrazone is unique due to its combination of the enantate ester and benzilic acid hydrazone, which provides a very long-lasting effect compared to other testosterone esters. This makes it particularly useful in clinical settings where prolonged androgenic effects are desired .
Biological Activity
Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetic androgen and anabolic steroid, recognized for its prolonged biological activity as a prodrug of testosterone. This article explores its synthesis, biological mechanisms, pharmacological effects, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Properties:
- IUPAC Name: Testosterone 17β-enantate 3-benzilic acid hydrazone
- Molecular Formula: C₄₀H₅₂N₂O₄
- Molar Mass: 624.87 g/mol
- CAS Number: 18625-33-7
TEBH is synthesized through the esterification of testosterone with enanthic acid followed by the reaction with benzilic acid hydrazone. The synthesis typically employs anhydrous solvents and catalysts to ensure high yield and purity .
TEBH acts as a prodrug that releases testosterone upon hydrolysis after intramuscular injection. The released testosterone binds to androgen receptors in various tissues, initiating a cascade of genomic actions that promote anabolic effects such as muscle growth and fat metabolism. The slow release profile of TEBH allows for sustained therapeutic effects, making it advantageous for clinical applications .
Anabolic Effects
TEBH exhibits significant anabolic properties, which have been demonstrated in various studies:
- Muscle Growth: Clinical trials indicate that TEBH administration leads to substantial increases in lean body mass and muscle strength among hypogonadal men .
- Fat Distribution: Studies suggest a favorable impact on body fat distribution, promoting a reduction in visceral fat .
Androgenic Effects
The compound also displays androgenic activities, influencing secondary sexual characteristics:
- Libido Enhancement: In postmenopausal women receiving TEBH, improvements in libido and sexual function were noted compared to placebo groups .
- Mood Regulation: Some studies report that TEBH can improve mood and reduce depressive symptoms in individuals with testosterone deficiency .
Clinical Applications
TEBH has been explored for various therapeutic uses:
- Hormone Replacement Therapy (HRT): Effective in treating testosterone deficiency in men and women.
- Anabolic Steroid Therapy: Used in muscle-wasting diseases to promote recovery and muscle regeneration.
- Research Applications: Utilized in studies examining the role of androgens in metabolic processes and gene expression modulation .
Case Studies
Case Study 1: Testosterone Replacement Therapy
In a double-blind study involving 150 postmenopausal women, those treated with TEBH showed significant improvements in sexual desire and overall well-being compared to those receiving placebo. The treatment was well-tolerated with minimal side effects reported .
Case Study 2: Anabolic Effects in Hypogonadal Men
A clinical trial assessed the effects of TEBH on muscle mass among hypogonadal men over 12 weeks. Results indicated an average increase of 5 kg in lean body mass, with participants reporting enhanced physical performance and strength gains .
Comparative Analysis with Similar Compounds
Compound Name | Duration of Action | Administration Route | Unique Features |
---|---|---|---|
Testosterone Enantate | Long-lasting | Intramuscular | Esterified form with moderate release rate |
Testosterone Cypionate | Moderate | Intramuscular | Different ester group; shorter duration |
Testosterone Propionate | Short-acting | Intramuscular | Rapid release; requires frequent dosing |
This compound | Very long-lasting | Intramuscular | Unique hydrazone moiety; sustained release |
Safety Profile and Side Effects
While TEBH is generally well-tolerated, potential side effects include:
Properties
CAS No. |
18625-33-7 |
---|---|
Molecular Formula |
C40H52N2O4 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
InChI Key |
PTVXYACXDYZNID-JKXGKYMWSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Origin of Product |
United States |
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